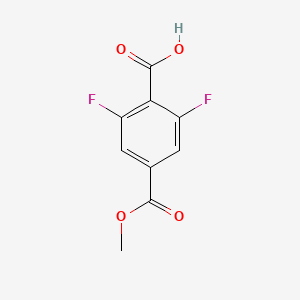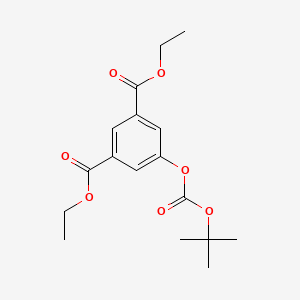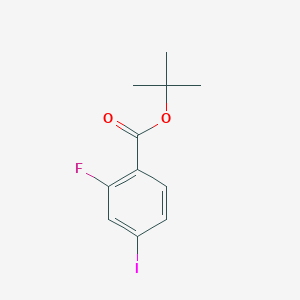
DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate is an organic compound characterized by the presence of tert-butyl groups, a bromine atom, and a nitro group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate typically involves the bromination of 2,6-di-tert-butylphenol, followed by nitration and subsequent reactions to introduce the iminodicarbonate group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride . The nitration step involves the use of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
化学反应分析
Types of Reactions
DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Boronic acids with a palladium catalyst and a base like potassium carbonate in an organic solvent.
Major Products Formed
Reduction: Formation of 4-amino-2,6-di-tert-butylphenyliminodicarbonate.
Substitution: Formation of various substituted phenyliminodicarbonates depending on the nucleophile used.
Coupling: Formation of biaryl compounds with diverse functional groups.
科学研究应用
DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate has several applications in scientific research:
作用机制
The mechanism of action of DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in substitution reactions, modifying the compound’s activity and specificity .
相似化合物的比较
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: Shares the tert-butyl and bromine substituents but lacks the nitro and iminodicarbonate groups.
2-Bromo-4,6-di-tert-butylphenol: Similar structure but with different substitution patterns.
属性
IUPAC Name |
tert-butyl N-(4-bromo-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)11-8-7-10(17)9-12(11)19(22)23/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVNSGCXUGJJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate](/img/structure/B8106881.png)



